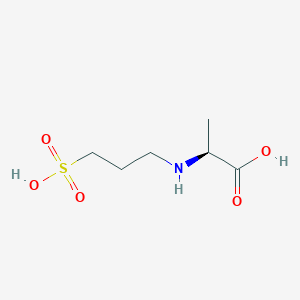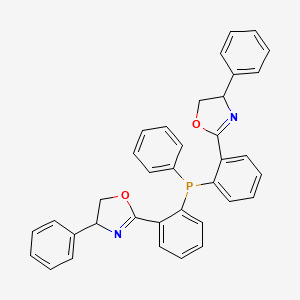
N-(3-Sulfopropyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Sulfopropyl)-L-alanine is an organic compound characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to the amino acid L-alanine. This compound is known for its water solubility and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-alanine typically involves the reaction of L-alanine with 1,3-propane sultone. The process begins with the N-alkylation of L-alanine using 1,3-propane sultone under controlled conditions. This reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Sulfopropyl)-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonate esters .
Applications De Recherche Scientifique
N-(3-Sulfopropyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing water-soluble polymers and hydrogels.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of specialty chemicals and as a stabilizer for nanoparticles.
Mécanisme D'action
The mechanism of action of N-(3-Sulfopropyl)-L-alanine involves its interaction with various molecular targets and pathways. The sulfonic acid group plays a crucial role in its reactivity, allowing it to participate in oxidation-reduction reactions and form stable complexes with metal ions. These interactions are essential for its applications in catalysis and material science .
Comparaison Avec Des Composés Similaires
- N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine
- N-(3-Sulfopropyl)-N-methacryloxyethyl-N,N-dimethylbetaine
Comparison: N-(3-Sulfopropyl)-L-alanine is unique due to its amino acid backbone, which imparts biocompatibility and water solubility. In contrast, other similar compounds may have different backbones, such as methacryloxyethyl groups, which can affect their solubility and reactivity. The presence of the L-alanine moiety in this compound makes it particularly suitable for biological applications .
Propriétés
Numéro CAS |
819863-37-1 |
|---|---|
Formule moléculaire |
C6H13NO5S |
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
(2S)-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO5S/c1-5(6(8)9)7-3-2-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H,10,11,12)/t5-/m0/s1 |
Clé InChI |
PBUXLNJKWIUUMX-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NCCCS(=O)(=O)O |
SMILES canonique |
CC(C(=O)O)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)

![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)

![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)


![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)

